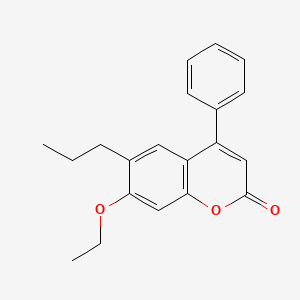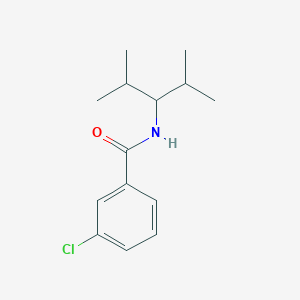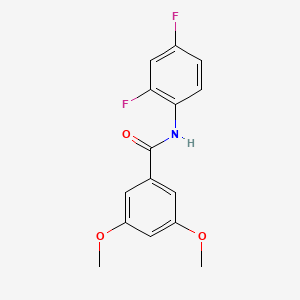![molecular formula C15H14N2O3 B5763641 N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), a member of the Janus kinase family of enzymes that play a crucial role in cytokine signaling. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and transplant rejection.
Mécanisme D'action
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide exerts its therapeutic effects by inhibiting the activity of JAK3, a key enzyme involved in cytokine signaling. JAK3 is primarily expressed in immune cells and plays a crucial role in the activation of T cells and the production of cytokines that are involved in the inflammatory response. By inhibiting JAK3, N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide reduces the production of pro-inflammatory cytokines and dampens the immune response, thereby providing relief from autoimmune disorders and preventing transplant rejection.
Biochemical and Physiological Effects:
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also inhibits the activation and proliferation of T cells and reduces the production of antibodies. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been shown to have a favorable safety profile with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in cytokine signaling and immune response. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide is also effective in a wide range of experimental models, including in vitro assays and in vivo animal models. However, the high cost of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide and its limited availability can be a limitation for its use in lab experiments.
Orientations Futures
For research include investigating the efficacy of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide in combination with other immunosuppressive agents, exploring its potential use in other autoimmune disorders, and investigating its long-term safety profile.
Méthodes De Synthèse
The synthesis of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide is a complex process involving several steps. The initial step involves the reaction of 4-aminophenylacetic acid with cyclopropylcarbonyl chloride to form the corresponding cyclopropylcarbonyl derivative. This intermediate is then reacted with furan-2-carboxylic acid to yield N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide.
Applications De Recherche Scientifique
N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders and transplant rejection. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide has also been investigated for its potential use in preventing transplant rejection in organ transplantation.
Propriétés
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14(10-3-4-10)16-11-5-7-12(8-6-11)17-15(19)13-2-1-9-20-13/h1-2,5-10H,3-4H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIABOMZPWUNXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{4-[(cyclopropylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)


![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)
![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)


![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)